N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene moiety, a pyridine ring, and an oxalamide group, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the benzothiophene derivative. This can be achieved through electrophilic cyclization reactions or coupling reactions. The pyridine ring is often introduced through nucleophilic substitution reactions, and the oxalamide group is formed through amide bond formation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and controlled temperature and pressure conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes. Its derivatives may also exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may also be exploited in the development of new chemical processes or products.
Mechanism of Action
The mechanism by which N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The benzothiophene moiety may bind to enzymes or receptors, while the pyridine ring and oxalamide group can influence the compound's overall biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene moiety and are often used in similar applications.
Pyridine derivatives: Compounds containing pyridine rings are known for their biological activity and are used in various medicinal and industrial applications.
Oxalamide derivatives: These compounds are used in the synthesis of pharmaceuticals and other bioactive molecules.
Uniqueness: N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide stands out due to its combination of benzothiophene, pyridine, and oxalamide groups, which provides a unique set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-18(24,15-9-12-5-2-3-7-14(12)25-15)11-20-16(22)17(23)21-13-6-4-8-19-10-13/h2-10,24H,11H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTMNEPLOJFQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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